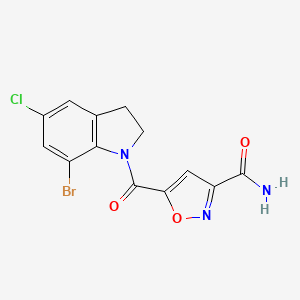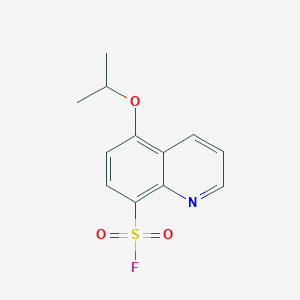![molecular formula C10H13F3N2O2 B7450677 N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further linked to a carbamoyl group and an ethyl prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Carbamoylation: The cyclopropyl intermediate is then reacted with a carbamoyl chloride or isocyanate to introduce the carbamoyl group.
Coupling with prop-2-enamide: Finally, the carbamoyl intermediate is coupled with prop-2-enamide under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide: shares similarities with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylpyridine derivatives.
Cyclopropylcarbamoyl compounds: These include various cyclopropylcarbamoyl derivatives used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a cyclopropyl ring and a carbamoyl ethyl prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(trifluoromethyl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7(16)14-6-3-8(17)15-9(4-5-9)10(11,12)13/h2H,1,3-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYYGPXUSOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)

![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![2-[(2-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylacetyl)amino]acetic acid](/img/structure/B7450632.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
